molecular formula C17H15NO2 B7543762 N-cyclopropyl-9H-xanthene-9-carboxamide

N-cyclopropyl-9H-xanthene-9-carboxamide

Cat. No.: B7543762
M. Wt: 265.31 g/mol
InChI Key: KVJQKXXAMOHRQJ-UHFFFAOYSA-N
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Description

N-cyclopropyl-9H-xanthene-9-carboxamide is a xanthene-derived carboxamide compound characterized by a central tricyclic xanthene core (a fused benzene and oxygen-containing heterocycle) substituted with a cyclopropyl group at the amide nitrogen.

Properties

IUPAC Name

N-cyclopropyl-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c19-17(18-11-9-10-11)16-12-5-1-3-7-14(12)20-15-8-4-2-6-13(15)16/h1-8,11,16H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJQKXXAMOHRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-9H-xanthene-9-carboxamide typically involves the reaction of xanthene derivatives with cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions involve replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-cyclopropyl-9H-xanthene-9-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-cyclopropyl-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural differences between N-cyclopropyl-9H-xanthene-9-carboxamide and related compounds:

Compound Name Core Structure Substituents Key Features
This compound 9H-xanthene Cyclopropyl group at amide nitrogen High rigidity; potential for improved binding affinity due to strain energy
9H-Xanthene-3-carboxamide (OPXAZTIFELUVQU) 9H-xanthene 8-azabicyclo[3.2.1]oct-3-ylidene group at position 9 Bicyclic substituent enhances solubility; possible CNS-targeting properties
9H-Xanthene-4-carboxamide (668992-82-3) 9H-xanthene - 2,7-di-tert-butyl groups
- 5-[2,6-bis(1-oxopropyl)amino]pyridinyl
- N-[4-(phenylazo)phenyl]
Bulky tert-butyl groups improve stability; azo group enables photoresponsive behavior

Structural Insights :

  • Electron-withdrawing groups (e.g., azo substituents in 668992-82-3) may alter redox properties, whereas electron-donating groups (e.g., bicyclic amines in OPXAZTIFELUVQU) could enhance hydrogen-bonding capacity .

Functional and Pharmacological Implications

  • Bioactivity: Xanthene carboxamides are often explored as kinase inhibitors or DNA intercalators.
  • Solubility and Stability: The cyclopropyl group in this compound likely reduces aqueous solubility compared to polar substituents (e.g., aminoalkyl chains in compounds) but enhances metabolic stability .

Q & A

Q. How is high-throughput screening (HTS) adapted for this compound?

  • Workflow :
  • Library Construction : 384-well plates with 10 µM compound in DMSO.
  • Automated Assays : Fluorescence-based kinase inhibition (Z’ factor >0.5) .
  • Hit Validation : Dose-response curves (10 nM–100 µM) confirm activity; counter-screens rule out aggregation artifacts .

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